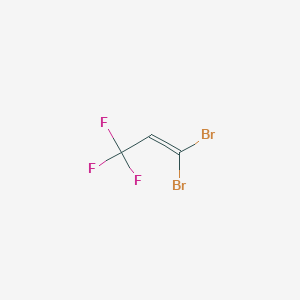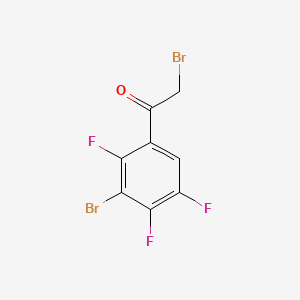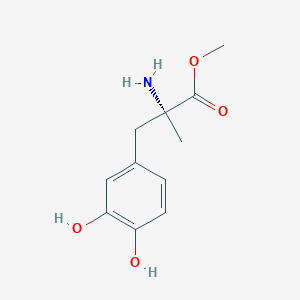
(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid is a chiral compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a phenyl ring, and an amino acid derivative, making it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a methoxy-substituted phenylpropanoic acid derivative with an amino acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group and the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the phenyl ring or the methoxy group.
科学的研究の応用
(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A related compound with a similar ester functional group but lacking the chiral center and the phenyl ring.
Acetoacetic acid: Another related compound that shares the keto and ester functionalities but differs in its overall structure and reactivity.
Uniqueness
(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid is unique due to its chiral nature, the presence of a methoxy group, and the phenyl ring
特性
IUPAC Name |
4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
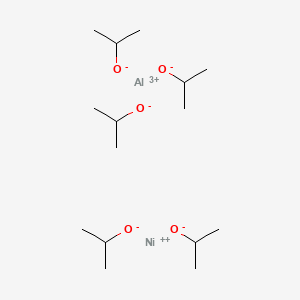
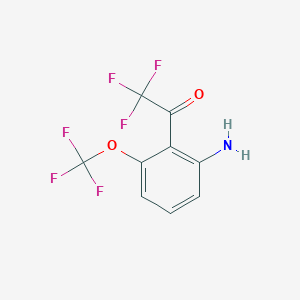
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
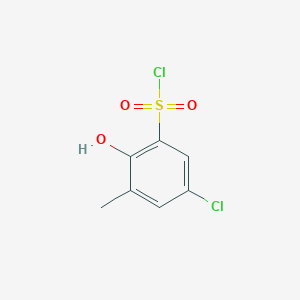
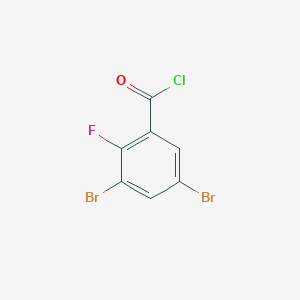


![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
